REACTION_CXSMILES
|
[C:1]12(CS(O)(=O)=O)C(C)(C)C([CH2:6][CH2:7]1)[CH2:4][C:2]2=O.[CH:16](OC)([O:19][CH3:20])[O:17][CH3:18].C(N(CC)CC)C>CO>[CH3:18][O:17][CH:16]([O:19][CH3:20])[CH2:6][CH2:7][CH2:1][CH:2]=[CH2:4]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound 5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
596 mg
|
Type
|
reactant
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
|
Quantity
|
5.46 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
most of the solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the hexane layer was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through a 3 in column of silica gel
|
Type
|
WASH
|
Details
|
eluting with additional hexane
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCC=C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 1386.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |